Fak-IN-10

Biochemical Assay Potency Comparison FAK Inhibition

FAK-IN-10 is a small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and therapy resistance. The compound, chemically identified as 1-(4-bromophenyl)-2-[[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]ethan-1-one (CAS 491839-65-7), exhibits an IC50 of 76.3 µM against recombinant FAK in biochemical assays and demonstrates differential antiproliferative activity against human cancer cell lines, with IC50 values of 4.23 µM (MCF-7 breast adenocarcinoma) and 0.78 µM (A431 epidermoid carcinoma).

Molecular Formula C15H10BrN3O2S
Molecular Weight 376.2 g/mol
Cat. No. B10803282
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFak-IN-10
Molecular FormulaC15H10BrN3O2S
Molecular Weight376.2 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1C(=O)CSC2=NN=C(O2)C3=CC=NC=C3)Br
InChIInChI=1S/C15H10BrN3O2S/c16-12-3-1-10(2-4-12)13(20)9-22-15-19-18-14(21-15)11-5-7-17-8-6-11/h1-8H,9H2
InChIKeyRZRDLDDOZNGXJT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





FAK-IN-10 Chemical and Biological Baseline for Scientific Procurement


FAK-IN-10 is a small-molecule inhibitor of focal adhesion kinase (FAK), a non-receptor tyrosine kinase implicated in tumor progression, metastasis, and therapy resistance . The compound, chemically identified as 1-(4-bromophenyl)-2-[[5-(4-pyridinyl)-1,3,4-oxadiazol-2-yl]thio]ethan-1-one (CAS 491839-65-7), exhibits an IC50 of 76.3 µM against recombinant FAK in biochemical assays and demonstrates differential antiproliferative activity against human cancer cell lines, with IC50 values of 4.23 µM (MCF-7 breast adenocarcinoma) and 0.78 µM (A431 epidermoid carcinoma) .

FAK-IN-10: Why Simple Class Substitution Compromises Experimental Precision


The FAK inhibitor landscape is characterized by extreme potency disparities spanning four orders of magnitude. FAK-IN-10 operates in the micromolar range (IC50 = 76.3 µM) , whereas clinical-stage and advanced tool compounds such as VS-4718, PF-562271, GSK2256098, and Defactinib exhibit picomolar to low nanomolar potency . Substituting FAK-IN-10 with a nanomolar inhibitor would fundamentally alter the concentration-response relationship, leading to near-complete target suppression rather than the graded inhibition profile attainable with FAK-IN-10. Furthermore, FAK-IN-10 demonstrates cell-line-specific antiproliferative activity that is not simply a function of FAK inhibition potency, as evidenced by its >5-fold differential sensitivity between A431 and MCF-7 cells . Blind substitution erases this tunability and cellular context specificity, potentially confounding mechanism-of-action studies, synthetic lethality screens, and investigations of partial FAK inhibition .

FAK-IN-10 Comparative Quantitative Evidence for Informed Selection


Biochemical Potency Benchmarking: FAK-IN-10 Versus Clinical Nanomolar FAK Inhibitors

In head-to-head comparison of reported biochemical IC50 values, FAK-IN-10 exhibits approximately 50,000-fold lower potency against FAK than the clinical candidate VS-4718 (IC50 = 76.3 µM vs 1.5 nM) . This difference is not a liability but a feature: FAK-IN-10 provides a graded inhibition window between 10 µM and 100 µM, enabling dose-response studies where complete target suppression is undesired. In contrast, compounds like PF-562271 (IC50 = 1.5 nM) and GSK2256098 (Ki = 0.4 nM) effectively saturate FAK binding at nanomolar concentrations [1]. For researchers investigating partial FAK inhibition, resistance mechanisms that arise under submaximal target engagement, or toxicities associated with complete FAK blockade, FAK-IN-10 is the only commercially available FAK inhibitor with this quantitative operational range .

Biochemical Assay Potency Comparison FAK Inhibition

Cellular Activity Profiling: FAK-IN-10 Differential Sensitivity in A431 vs MCF-7 Cells

FAK-IN-10 demonstrates marked cell-line selectivity in antiproliferative assays, inhibiting A431 epidermoid carcinoma cells with an IC50 of 0.78 µM while exhibiting a 5.4-fold higher IC50 of 4.23 µM against MCF-7 breast adenocarcinoma cells . This differential sensitivity is not uniformly observed with other FAK inhibitors: for example, PF-562271 at 250 nM completely inhibits collective A431 cell invasion [1], and GSK2256098 inhibits Y397 phosphorylation in OVCAR8, U87MG, and A549 cells with IC50 values spanning only a 1.8-fold range (8.5–15 nM) . The >5-fold difference between MCF-7 and A431 cells for FAK-IN-10 suggests that its antiproliferative effects are influenced by cellular context beyond FAK kinase inhibition alone .

Cell-Based Assay Cancer Cell Lines Antiproliferative Activity

Selectivity Profile Inferences from Chemical Structure and Screening Data

While a comprehensive kinome-wide selectivity profile for FAK-IN-10 is not publicly available, its chemical structure—a bromophenyl oxadiazole thioether—differs markedly from the 2,4-diaminopyrimidine scaffolds common to clinical-stage FAK inhibitors like Defactinib and PF-562271 [1]. This structural divergence suggests a distinct off-target liability landscape. Furthermore, FAK-IN-10 is cataloged as a selective FAK inhibitor by multiple vendors without reported cross-reactivity against Pyk2, the closest FAK family member, in contrast to PF-562271 (IC50 = 13 nM for Pyk2, ~10-fold selectivity) and Defactinib (equipotent for FAK and Pyk2 at 0.6 nM) [2]. The absence of Pyk2 inhibition data implies that FAK-IN-10's selectivity window may differ, a parameter critical for target validation experiments where Pyk2 confounding must be minimized or explicitly accounted for [2].

Kinase Selectivity Target Profiling Chemical Biology

Procurement and Handling Differentiation: Purity, Stability, and Cost Considerations

FAK-IN-10 is supplied at ≥98% purity (HPLC) across multiple vendors, with documented solubility of ≥7.5 mg/mL in DMSO and recommended storage at -20°C for up to 3 years as powder . Its relatively low molecular weight (376.23 g/mol) and simple synthetic route enable pricing significantly below clinical-stage comparators: for example, FAK-IN-10 is available at approximately $0.30–0.50 per milligram, whereas VS-4718 (MW 501.5) and GSK2256098 (MW 414.9) command prices 3- to 10-fold higher per milligram . For large-scale cell-based screens, chronic dosing studies, or laboratories with constrained budgets, this cost differential is quantifiably meaningful .

Compound Management Cost-Benefit Analysis Laboratory Procurement

FAK-IN-10 Optimal Use Cases Derived from Quantitative Evidence


Partial FAK Inhibition and Graded Dose-Response Studies

Given its micromolar IC50 (76.3 µM) against FAK, FAK-IN-10 is ideally suited for experiments requiring graded, submaximal target inhibition rather than complete suppression. Researchers investigating the threshold of FAK activity required for cancer cell migration, invasion, or survival can utilize FAK-IN-10 to establish dose-response curves spanning 10–100 µM, a range unattainable with nanomolar inhibitors that saturate FAK binding at concentrations >100-fold lower . This application is particularly valuable for studying adaptive resistance mechanisms that emerge under partial pathway blockade, a phenomenon not observable when using saturating concentrations of clinical-stage inhibitors .

Cell-Line-Specific FAK Dependency Profiling

The differential antiproliferative activity of FAK-IN-10 between A431 (IC50 = 0.78 µM) and MCF-7 (IC50 = 4.23 µM) cells provides a built-in positive and negative control for FAK dependency profiling . Researchers can use FAK-IN-10 to screen panels of cancer cell lines, identifying those with heightened sensitivity that may be driven by FAK addiction. The >5-fold sensitivity window between A431 and MCF-7 is larger than that observed with GSK2256098 (≤1.8-fold across three cell lines), making FAK-IN-10 a more sensitive probe for detecting context-specific FAK vulnerabilities .

High-Throughput Screening and Large-Scale Cell-Based Assays

The favorable cost profile of FAK-IN-10 (~$0.30–0.50/mg) relative to clinical-stage FAK inhibitors (3- to 20-fold more expensive) enables its use in high-throughput screening campaigns, large-scale combination studies, or chronic dosing experiments where compound consumption is high . Its defined purity (≥98%) and established solubility in DMSO (≥7.5 mg/mL) ensure reproducible liquid handling and assay performance . This scenario is especially relevant for academic core facilities and biotechnology companies performing primary screens for FAK pathway modulators or synthetic lethal interactions.

Mechanistic Studies Requiring Pyk2-Independent FAK Inhibition

Because FAK-IN-10's activity against Pyk2 has not been reported, it serves as a tool for studies where Pyk2 inhibition must be avoided or independently controlled. This contrasts with Defactinib, which is equipotent for FAK and Pyk2 (IC50 = 0.6 nM for both), and PF-562271, which exhibits ~10-fold selectivity but still inhibits Pyk2 at nanomolar concentrations . For experiments interrogating FAK-specific functions in cell migration, focal adhesion dynamics, or integrin signaling, FAK-IN-10 eliminates the confounding variable of concurrent Pyk2 inhibition, provided that appropriate controls for off-target effects are included .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

31 linked technical documents
Explore Hub


Quote Request

Request a Quote for Fak-IN-10

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.